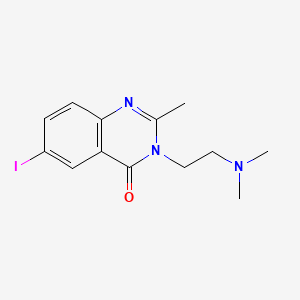![molecular formula CH2CoO4 B13779391 Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is a coordination compound that features cobalt as the central metal ion. This compound is known for its unique structural properties and its ability to form stable complexes. It is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen typically involves the reaction of cobalt salts with carbonate and hydroxide ions under controlled conditions. One common method involves dissolving cobalt(II) salts in water, followed by the addition of sodium carbonate and sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the formation of the complex. The hydrothermal method is advantageous as it allows for the production of high-purity compounds with well-defined structures.
化学反応の分析
Types of Reactions
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen gas.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands such as ammonia or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) or cobalt(I) species.
科学的研究の応用
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including catalysts for industrial processes and components for electronic devices.
作用機序
The mechanism by which Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen exerts its effects involves the interaction of the cobalt center with various substrates. The cobalt ion can undergo redox reactions, facilitating the transfer of electrons and promoting catalytic activity. The carbonate and hydroxide ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Cobalt(III) chloride: Another cobalt complex with different ligands, often used in similar catalytic applications.
Cobalt(II) sulfate: A simpler cobalt salt used in various industrial processes.
Cobalt(III) acetylacetonate: A coordination compound with acetylacetonate ligands, used in organic synthesis and catalysis.
Uniqueness
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other cobalt complexes. The presence of carbonate and hydroxide ligands allows for unique interactions with substrates, making it particularly useful in catalytic and biological applications.
特性
分子式 |
CH2CoO4 |
|---|---|
分子量 |
136.96 g/mol |
IUPAC名 |
cobalt(2+);hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChIキー |
JLAIPADPFFTYLP-UHFFFAOYSA-L |
正規SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


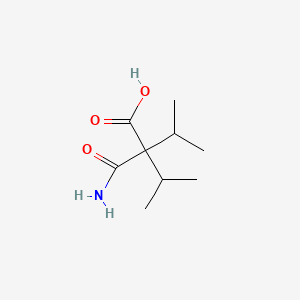
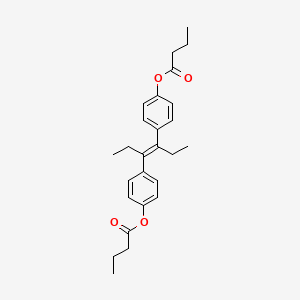


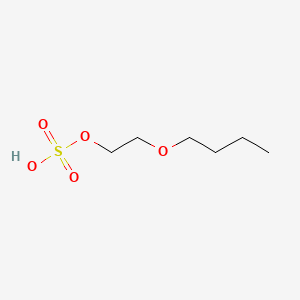
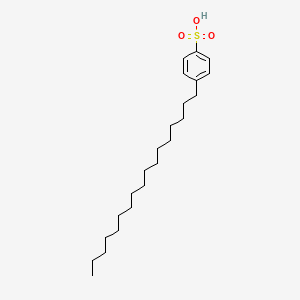
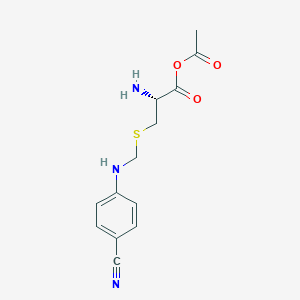
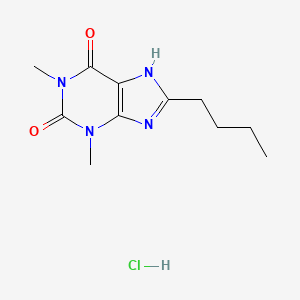
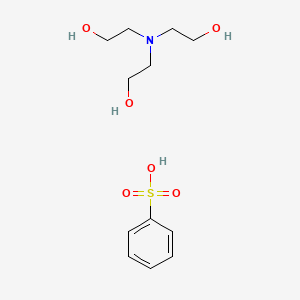
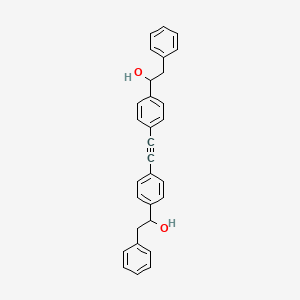
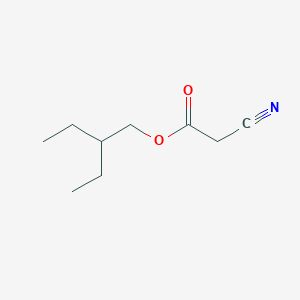
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
